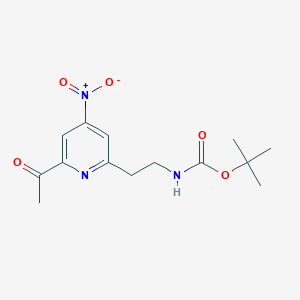
3-(Cyclopropylmethoxy)-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-2-iodophenol: is an organic compound characterized by the presence of a cyclopropylmethoxy group attached to a phenol ring, which also bears an iodine atom at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-2-iodophenol typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide.
Introduction of the Iodine Atom: The cyclopropylmethyl halide is then reacted with a phenol derivative under conditions that facilitate the substitution of the halide with an iodine atom. This can be done using reagents such as iodine and a suitable oxidizing agent.
Final Assembly: The resulting intermediate is then subjected to conditions that allow for the formation of the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopropylmethoxy)-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-2-iodophenol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phenolic and cyclopropylmethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-(Cyclopropylmethoxy)-2-chlorophenol
- 3-(Cyclopropylmethoxy)-2-bromophenol
Comparison:
- Structural Differences: The presence of different halogen atoms (iodine, chlorine, bromine) or additional functional groups (difluoromethoxy) can significantly alter the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the halogen atom and the presence of other substituents.
- Applications: While all these compounds may have similar applications in research and industry, their specific uses can differ based on their unique properties.
Propiedades
Fórmula molecular |
C10H11IO2 |
|---|---|
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-2-iodophenol |
InChI |
InChI=1S/C10H11IO2/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
Clave InChI |
LUVUBJPXSLKWTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=CC(=C2I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)









